3,5-Difluoro-n-(4-fluorophenyl)aniline
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Overview
Description
3,5-Difluoro-n-(4-fluorophenyl)aniline is an organic compound with the molecular formula C12H8F3N. It belongs to the class of aniline and substituted anilines, characterized by the presence of an aminobenzene moiety. This compound is notable for its applications in various fields, including pharmaceuticals and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-n-(4-fluorophenyl)aniline typically involves the reaction of 3,5-difluoroaniline with 4-fluorobenzene under specific conditions. One common method includes the use of a Suzuki–Miyaura coupling reaction, which involves the use of palladium as a catalyst and boron reagents . The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using similar methods as described above. The process may include additional steps for purification and quality control to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions: 3,5-Difluoro-n-(4-fluorophenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.
Scientific Research Applications
3,5-Difluoro-n-(4-fluorophenyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions
Properties
CAS No. |
403-80-5 |
---|---|
Molecular Formula |
C12H8F3N |
Molecular Weight |
223.19 g/mol |
IUPAC Name |
3,5-difluoro-N-(4-fluorophenyl)aniline |
InChI |
InChI=1S/C12H8F3N/c13-8-1-3-11(4-2-8)16-12-6-9(14)5-10(15)7-12/h1-7,16H |
InChI Key |
GSHQTKAPMXVMJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=CC(=CC(=C2)F)F)F |
Origin of Product |
United States |
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